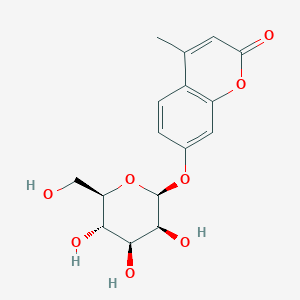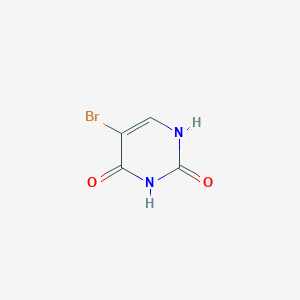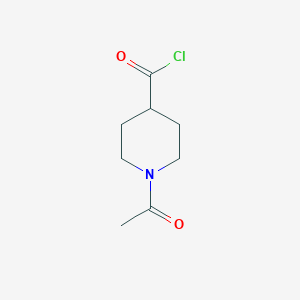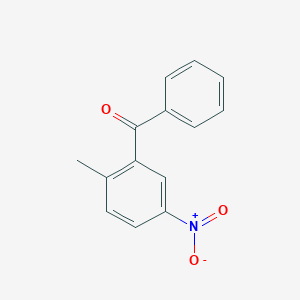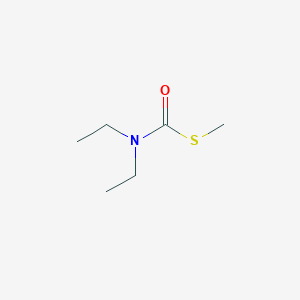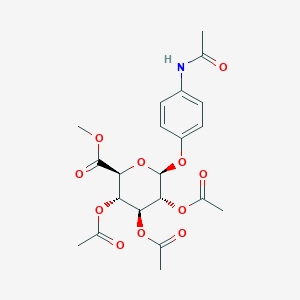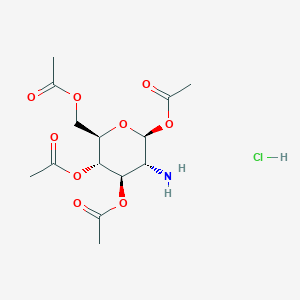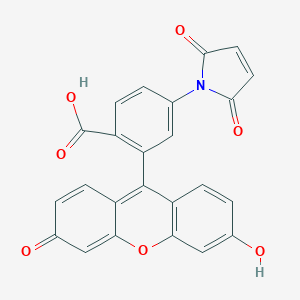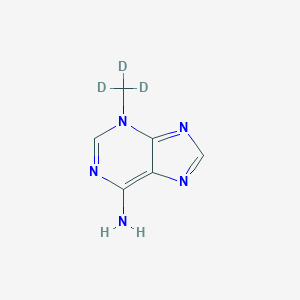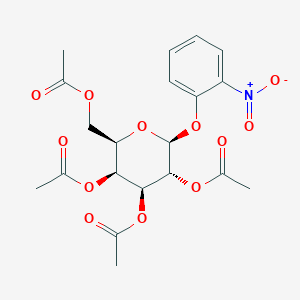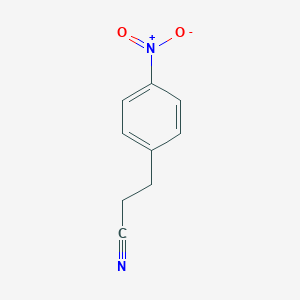
3-(4-ニトロフェニル)プロパンニトリル
概要
説明
Nitric oxide is a critical signaling molecule in various physiological processes, including vasodilation and platelet aggregation.
科学的研究の応用
3-(4-Nitrophenyl)propionitrile has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential as a nitric oxide donor, which can have various biological effects.
Medicine: Investigated for its potential therapeutic applications due to its ability to release nitric oxide.
Industry: Used in the production of other chemicals and materials.
作用機序
Target of Action
The primary target of 3-(4-nitrophenyl)propanenitrile is the epimastigote and trypomastigote forms of Trypanosoma cruzi . This compound has shown significant activity against these forms of the parasite, suggesting a potential role in the treatment of Chagas disease .
Mode of Action
While the exact mode of action of 3-(4-nitrophenyl)propanenitrile is not fully understood, it is known to inhibit the growth of epimastigotes, with an IC50/72h of 28.5 µM, and cause intense lysis of trypomastigotes, with an IC50/24h of 25.5 µM . This suggests that the compound interacts with its targets in a way that disrupts their normal function and ultimately leads to their death .
Biochemical Pathways
For example, it may inhibit enzymes such as triosephosphate isomerase (TIM) and cruzipain , which are essential for the parasite’s survival .
Pharmacokinetics
The pharmacokinetics of 3-(4-nitrophenyl)propanenitrile, including its absorption, distribution, metabolism, and excretion (ADME) properties, are not well-studied. As a nitrile compound, it is expected to have certain characteristics. For instance, nitriles are typically water-soluble and can be used as solvents
Result of Action
The primary result of the action of 3-(4-nitrophenyl)propanenitrile is the inhibition of growth and lysis of Trypanosoma cruzi epimastigotes and trypomastigotes . This suggests that the compound could have potential therapeutic effects in the treatment of Chagas disease.
Action Environment
The action of 3-(4-nitrophenyl)propanenitrile can be influenced by various environmental factors. For instance, the compound may be released into the environment during industrial processes and consumer use . Upon release, most of the substance is expected to end up in solid waste disposal sites, and a significant proportion is estimated to be released to sewer water . These environmental factors could potentially influence the compound’s action, efficacy, and stability.
生化学分析
Biochemical Properties
It has been suggested that this compound may interact with certain enzymes and proteins
Cellular Effects
It is hypothesized that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism . These effects need to be confirmed through rigorous scientific research.
Molecular Mechanism
It is speculated that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of varying dosages of 3-(4-Nitrophenyl)propanenitrile in animal models have not been extensively studied
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Nitrophenyl)propionitrile typically involves the nitration of 3-phenylpropionitrile. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature management to avoid side reactions.
Industrial Production Methods: Industrial production of 3-(4-Nitrophenyl)propionitrile follows similar synthetic routes but on a larger scale. The process involves the use of large reactors with precise temperature and pressure control to ensure high yield and purity of the product. The nitration reaction is followed by purification steps such as recrystallization or distillation to obtain the final product.
化学反応の分析
Types of Reactions: 3-(4-Nitrophenyl)propionitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions where the nitro group is replaced by other functional groups.
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide
Major Products Formed:
類似化合物との比較
3-(4-Aminophenyl)propionitrile: The reduced form of 3-(4-Nitrophenyl)propionitrile.
4-Nitrophenylacetonitrile: A similar compound with a different carbon chain length.
4-Nitrobenzyl cyanide: Another nitro-substituted nitrile compound
Uniqueness: 3-(4-Nitrophenyl)propionitrile is unique due to its specific structure, which allows it to act as a nitric oxide donor. This property makes it valuable in research focused on nitric oxide-related biological processes and potential therapeutic applications.
特性
IUPAC Name |
3-(4-nitrophenyl)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c10-7-1-2-8-3-5-9(6-4-8)11(12)13/h3-6H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVBCIYYRQGBBPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC#N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10407824 | |
| Record name | 3-(4-Nitrophenyl)propionitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10407824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53563-09-0 | |
| Record name | 3-(4-Nitrophenyl)propionitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10407824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the molluscicidal activity of 3-(4-Nitrophenyl)propanenitrile?
A: Schistosomiasis, a parasitic disease affecting millions worldwide, relies on the Biomphalaria glabrata snail as an intermediate host. [] The World Health Organization sets a threshold of 100 µg/mL for potential molluscicidal activity. [] 3-(4-Nitrophenyl)propanenitrile demonstrated significant activity against B. glabrata with an LC50 of 6.64 µg/mL, highlighting its potential as a lead compound for developing novel schistosomiasis control strategies. [] Further research is crucial to understand its mechanism of action, safety profile, and environmental impact.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

